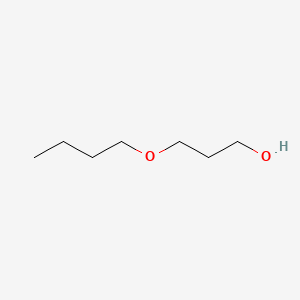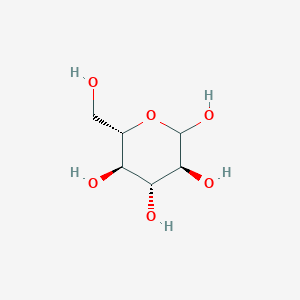
(15N)azanyl(15N)azanium;hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(15N)azanyl(15N)azanium;hydrogen sulfate is a nitrogen-containing compound that features isotopically labeled nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (15N)azanyl(15N)azanium;hydrogen sulfate typically involves the incorporation of isotopically labeled nitrogen into the molecular structure. One common method is the use of 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of the 15N isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(15N)azanyl(15N)azanium;hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen oxides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced nitrogen species.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines. Substitution reactions can result in a wide range of nitrogen-containing compounds with different functional groups.
Applications De Recherche Scientifique
(15N)azanyl(15N)azanium;hydrogen sulfate has several scientific research applications, including:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of nitrogen metabolism and related disorders.
Industry: Applied in the production of specialized chemicals and materials that require isotopically labeled nitrogen for enhanced performance or specific properties.
Mécanisme D'action
The mechanism of action of (15N)azanyl(15N)azanium;hydrogen sulfate involves the interaction of the isotopically labeled nitrogen atoms with molecular targets. These interactions can affect various biochemical pathways and processes, depending on the specific application. For example, in metabolic studies, the labeled nitrogen atoms can be traced through different metabolic pathways to understand nitrogen utilization and transformation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (15N)azanyl(15N)azanium;hydrogen sulfate include other isotopically labeled nitrogen compounds, such as:
- 15N-labeled ammonia
- 15N-labeled ammonium salts
- 15N-labeled amino acids
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and the resulting properties. The incorporation of 15N isotopes allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry. Additionally, the compound’s ability to undergo diverse chemical reactions and form a wide range of products further enhances its versatility and applicability.
Propriétés
IUPAC Name |
(15N)azanyl(15N)azanium;hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHATBSUIJLRL-AWQJXPNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]N.OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH3+][15NH2].OS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)











